(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester
Description
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is a boronic acid derivative protected by the pinacol ester group. Its structure features a Z-configured double bond, a hydroxyl group at the 4-position of the butenyl chain, and a pinacol (1,2-diol) moiety stabilizing the boronic acid via esterification. This compound is of interest in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, due to the stereochemical and electronic influence of its substituents.
Properties
IUPAC Name |
(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h6,12H,7H2,1-5H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHUQAJHVXMJC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CO)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-4-hydroxy-2-buten-2-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA) are employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Boranes.
Substitution: Tosylates or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in the development of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes and other proteins, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Boronic Acid Pinacol Esters
- Electronic Effects: The hydroxyl group in (Z)-(4-Hydroxy-2-buten-2-yl)boronic ester enhances polarity and may increase Lewis acidity of the boron center compared to non-hydroxylated analogs (e.g., 4-ethoxycarbonyl derivative in ). This could accelerate transesterification or hydrolysis under acidic conditions .
Reactivity in Cross-Coupling Reactions
Table 2: Reaction Yields and Selectivities
- The hydroxyl group in (Z)-(4-Hydroxy-2-buten-2-yl)boronic ester may lead to side reactions (e.g., oxidation or self-condensation) under basic conditions, unlike electron-withdrawing substituents (e.g., 4-ethoxycarbonyl) that stabilize the boron center .
- Steric hindrance from the Z-configuration could necessitate higher catalyst loadings or elevated temperatures for effective cross-coupling, similar to mesityl-derived boronic esters () .
Hydrolysis and Stability
Table 3: Hydrolysis Rates of Boronic Esters
- The hydroxyl group likely accelerates hydrolysis compared to non-hydroxylated esters (e.g., 4-ethoxycarbonyl), as seen in related systems where electron-donating groups increase boronic acid lability .
Spectroscopic Characterization
- ¹H NMR : Pinacol methyl protons appear as a singlet at δ ~1.35–1.38, consistent across analogs (). The Z-configured double bond in (Z)-(4-Hydroxy-2-buten-2-yl)boronic ester would show coupling constants (J) < 10 Hz, distinct from E-isomers (J > 12 Hz) .
- ¹³C NMR : Boronic ester carbons resonate at δ ~84 (B-O) and δ ~24 (pinacol CH₃), as observed in structurally related compounds ().
Biological Activity
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester (CAS No. 1008752-03-1) is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and reactivity. This article reviews its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Structure and Properties
This compound belongs to the class of boronic acid pinacol esters, characterized by the presence of a boron atom bonded to a carbon chain with a double bond, along with a hydroxyl group. The molecular formula is , and it exhibits distinct stereochemical properties due to its (Z)-configuration, which enhances its reactivity in various chemical reactions.
The biological activity of this compound primarily arises from its ability to form stable complexes with biomolecules. The boronic ester group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the formation of stable adducts that can inhibit enzymatic activity. This interaction is particularly relevant for serine proteases, which are crucial in many biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by forming covalent bonds with active site residues.
- Complex Formation : It can form stable complexes with biomolecules, altering their function and potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have potential as anticancer agents by inhibiting specific cancer-related enzymes.
- Antiviral Activity : The compound's ability to inhibit certain proteases has led to investigations into its potential use against viral infections.
- Enzyme Inhibition : It has been shown to inhibit serine proteases, which play roles in various physiological processes including blood coagulation and immune responses.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Enzyme inhibitor (serine proteases) | |
| 2-Buten-2-ylboronic acid pinacol ester | Anticancer activity | |
| Phenylboronic Acid Pinacol Ester | Antiviral properties |
Case Studies
- Inhibition of Serine Proteases : A study demonstrated that this compound effectively inhibited serine proteases involved in cancer progression. The study utilized kinetic assays to measure enzyme activity before and after treatment with the compound, showing significant reductions in activity at micromolar concentrations.
- Potential Antiviral Applications : Another investigation explored the compound's effects on viral proteases. Results indicated that the compound could reduce viral replication in vitro, suggesting a pathway for further development as an antiviral agent.
Future Directions
The unique properties of this compound open avenues for further research:
- Development of Therapeutics : Its potential as an enzyme inhibitor makes it a candidate for drug development targeting diseases associated with dysregulated protease activity.
- Synthetic Applications : Its role in Suzuki-Miyaura coupling reactions highlights its utility in synthesizing complex organic molecules, including pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
